molecular formula C17H16ClFN2O6S B13344792 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride CAS No. 25313-34-2

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B13344792
CAS No.: 25313-34-2
M. Wt: 430.8 g/mol
InChI Key: BPOAPINUOFFETI-UHFFFAOYSA-N
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Description

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride (CAS 25313-34-2) is a synthetic aromatic sulfonyl fluoride compound with a molecular formula of C17H16ClFN2O6S and a molecular weight of 430.84 . This reagent belongs to a class of molecules known for their potential as covalent inhibitors in chemical biology and antibiotic discovery research. Sulfonyl fluorides are increasingly valuable as electrophilic warheads in probe and drug design due to their selective reactivity, relatively high stability in aqueous environments, and ability to target specific proteins through covalent bond formation . The structure incorporates a sulfonyl fluoride moiety, which can act as a selective, irreversible modifier of serine residues or other nucleophilic amino acids in enzyme active sites. Furthermore, the presence of the nitro-aromatic group is a key feature, as ortho-nitro sulfonyl fluorides have been shown to possess intrinsic antibacterial activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii . Research suggests this activity is unique to the sulfonyl fluoride electrophile and is dependent on the ortho relationship with the nitro group, which may undergo enzymatic reduction to generate cytotoxic intermediates . This makes the compound a valuable scaffold for investigating novel antibiotics and understanding bacterial resistance mechanisms. The product is intended for research applications such as the development of covalent enzyme inhibitors, exploration of new antibacterial agents, and as a building block in medicinal chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this and all sulfonyl fluoride compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

25313-34-2

Molecular Formula

C17H16ClFN2O6S

Molecular Weight

430.8 g/mol

IUPAC Name

4-[4-(2-chloro-4-nitrophenoxy)butylcarbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)5-8-16(15)27-10-2-1-9-20-17(22)12-3-6-14(7-4-12)28(19,25)26/h3-8,11H,1-2,9-10H2,(H,20,22)

InChI Key

BPOAPINUOFFETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Preparation of the Chloro-Substituted Nitrophenoxy Intermediate

Starting Material: 2-Chloro-4-fluorobenzoic acid (CAS: 2252-51-9)
Method: Conversion to methyl ester via chlorotrimethylsilane-mediated esterification.

Reaction Step Reagents & Conditions Yield & Notes
Esterification of 2-Chloro-4-fluorobenzoic acid 2-Chloro-4-fluorobenzoic acid + chlorotrimethylsilane in methanol at 20°C for 24 hours 99% yield; produces methyl 2-chloro-4-fluorobenzoate

This step activates the acid for subsequent functionalization, providing a methyl ester suitable for further modifications.

Introduction of the Nitro Group and Phenoxy Linkage

Target: 2-Chloro-4-nitrophenoxy derivative

Method: Nucleophilic aromatic substitution (SNAr) on the methyl ester with 4-nitrophenol derivatives, or direct substitution on the aromatic ring, followed by nitro group introduction.

While the specific method for attaching the nitrophenoxy group isn't explicitly detailed in the sources, typical approaches include:

Note: The presence of the nitro group at the 4-position of the phenoxy ring is crucial for subsequent reactivity.

Synthesis of the Butyl Linker with Carbamoyl Group

Key intermediate: 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride

Method:

Supporting Data:
From the synthesis of similar compounds, such as in patents and literature, the general route involves:

Phenol derivative + halogenated butoxy compound → Ether linkage (Williamson synthesis)

Note: The sulfonyl fluoride group is introduced later in the final step, as described below.

Introduction of the Sulfonyl Fluoride Group

Method:

  • Sulfonylation of the aromatic ring: Using sulfonyl chlorides (e.g., benzenesulfonyl chloride derivatives) in the presence of bases such as pyridine or N,N-diisopropylethylamine.
  • Conversion to sulfonyl fluoride: Reacting the sulfonyl chloride intermediate with fluorinating agents like potassium bifluoride or other fluoride sources.

Data from similar procedures:

  • The synthesis of benzene sulfonyl fluoride derivatives often involves sulfonyl chlorides reacting with fluoride sources under mild conditions, yielding the sulfonyl fluoride with high efficiency.
Reaction Conditions Reagents Yield & Notes
Sulfonylation of aromatic ring Benzenesulfonyl chloride + pyridine or diisopropylethylamine Typically yields >80%
Fluorination to sulfonyl fluoride Sulfonyl chloride + potassium bifluoride or similar fluoride source High yield, mild conditions

Coupling of the Carbamoyl Group

Method:

  • The carbamoyl linkage is typically formed via carbamoyl chloride or isocyanate intermediates reacting with amino groups on the aromatic or linker moieties.
  • The carbamoyl group can be introduced through amide bond formation using coupling agents like EDC or DCC in suitable solvents.

Supporting evidence:
Patents and literature on carbamoyl derivatives suggest that carbamoyl chlorides or isocyanates are standard reagents for such transformations, providing efficient coupling under mild conditions.

Final Assembly and Purification

Overall process:

  • Sequential coupling of the phenoxy, linker, sulfonyl fluoride, and carbamoyl groups.
  • Purification through chromatography (silica gel column chromatography) and recrystallization to obtain high purity.

Summary of the Preparation Strategy

Step Key Reagents & Conditions Purpose
Esterification Chlorotrimethylsilane + methanol Activate acid for subsequent reactions
Phenoxy linkage Phenol derivatives + halogenated butoxy compounds Build the phenoxy-butanol chain
Nitro group introduction Nitration or nucleophilic substitution Attach nitro group at the 4-position
Sulfonylation Benzenesulfonyl chloride + pyridine Introduce sulfonyl chloride moiety
Fluorination Fluoride source (e.g., potassium bifluoride) Convert sulfonyl chloride to sulfonyl fluoride
Carbamoyl coupling Carbamoyl chloride or isocyanate Attach carbamoyl group

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction reactions.

    Quinone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Table 1: Molecular properties of sulfonyl fluoride derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride* C₁₇H₁₅ClFN₃O₆S 449.83 Chloronitrophenoxy butyl, carbamoyl linker (Hypothetical)
4-((4-aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride C₁₃H₁₁FN₂O₃S 294.30 Aminophenyl carbamoyl
6-Methoxypyridine-2-sulfonyl fluoride C₆H₆FNO₃S 191.18 Methoxypyridine ring
4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl chloride C₉H₇ClF₂O₂S 252.67 Difluorocyclopropyl, sulfonyl chloride
N-[4-(Fluorosulfonyl)pyridin-2-yl]carbamate C₁₀H₁₃FN₂O₄S 276.29 Pyridine ring, carbamate linker

Notes:

  • The target compound (hypothetical*) is distinguished by its chloronitrophenoxy group, which enhances electron-withdrawing effects compared to simpler analogs like the aminophenyl or methoxypyridine derivatives. This may increase electrophilicity at the sulfonyl fluoride center.

Reactivity and Functional Roles

Sulfonyl Fluoride Reactivity

Sulfonyl fluorides are less hydrolytically labile than sulfonyl chlorides, making them preferred for covalent targeting in aqueous environments . For example, 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl chloride (Table 1) is likely more reactive toward nucleophiles than its fluoride analogs but less stable under physiological conditions .

Biological Activity

4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride is a synthetic compound that belongs to the class of sulfonamides and is characterized by its complex structure, which includes a chloro-nitrophenoxy moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN2O4S. The compound features a sulfonyl fluoride group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles, making it a candidate for enzyme inhibition studies.

Enzyme Inhibition

One of the primary biological activities associated with this compound is its role as an inhibitor of specific enzymes. The sulfonyl fluoride group is particularly effective in inhibiting serine proteases and carbonic anhydrases, which are crucial in various physiological processes.

Table 1: Enzyme Inhibition Activity

Enzyme TypeInhibition MechanismReference
Serine ProteasesCovalent modification
Carbonic AnhydrasesCompetitive inhibition
AcetylcholinesteraseReversible inhibition

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for their potential in treating conditions like hypertension, glaucoma, and certain types of cancer. The ability of this compound to modulate enzyme activity positions it as a candidate for further pharmacological exploration.

Case Studies and Research Findings

  • Behavioral Studies : A study investigated the effects of related sulfonamide compounds on behavioral sensitization in mice. The results indicated that these compounds could significantly attenuate nicotine-induced behavioral changes, suggesting a potential application in addiction therapies .
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on carbonic anhydrase activity. This inhibition was dose-dependent, highlighting its potential utility in managing conditions influenced by carbonic anhydrase activity .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays showed that the compound had moderate effects on various cancer cell lines, indicating potential antitumor activity that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 2-chloro-4-nitrophenol and 4-aminobenzenesulfonyl fluoride. Key steps include nucleophilic substitution to attach the phenoxybutyl chain and subsequent carbamoylation. To optimize yield (70–90%), use controlled reaction conditions:

  • Step 1 : Coupling 2-chloro-4-nitrophenol with 1,4-dibromobutane under basic conditions (K₂CO₃, DMF, 80°C).
  • Step 2 : Reacting the intermediate with 4-isocyanatobenzenesulfonyl fluoride in anhydrous THF at 0–5°C.
  • Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via ¹H/¹³C NMR and LC-MS .

Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?

  • Key Functional Groups :

  • Sulfonyl fluoride : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides/sulfonates.
  • Chloro-nitrophenoxy : Electron-withdrawing groups enhance electrophilicity; nitro group reducible to amine.
  • Carbamoyl linkage : Stabilizes amidic hydrogen bonding.
    • Design Implications : Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis of the sulfonyl fluoride. Use inert atmospheres (N₂/Ar) for reduction steps targeting the nitro group .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Primary Methods :

  • HPLC : Monitor reaction progress and quantify impurities (C18 column, acetonitrile/water gradient).
  • NMR Spectroscopy : Confirm regiochemistry via NOESY (e.g., spatial proximity of butyl chain protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₄ClFN₂O₆S, [M+H]⁺ = 417.0274).
  • FT-IR : Track carbonyl (1680 cm⁻¹) and sulfonyl fluoride (1370 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the sulfonyl fluoride moiety enable selective enzyme inhibition, and what strategies validate target engagement?

  • Mechanism : The sulfonyl fluoride forms covalent bonds with catalytic serine residues in enzymes (e.g., proteases, esterases). This irreversible inhibition is confirmed via:

  • Kinetic Assays : Measure time-dependent activity loss (kinact/Ki).
  • X-ray Crystallography : Resolve inhibitor-enzyme adducts (e.g., Ser-O-SO₂-aryl linkage).
  • Competitive ABPP (Activity-Based Protein Profiling) : Use fluorescent probes to map binding in complex proteomes .

Q. How can conflicting data on the compound’s redox behavior be resolved?

  • Case Study : Discrepancies in nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl).

  • Resolution Strategy :
  • Controlled Redox Screening : Test Pd/C (H₂), Zn/HCl, and Na₂S₂O₄ under varied pH/temperature.
  • Byproduct Analysis : Identify intermediates (e.g., hydroxylamine derivatives) via LC-MS/MS.
  • DFT Calculations : Predict reduction potentials using Gaussian (B3LYP/6-31G**) .

Q. What methodologies optimize the compound’s use as a biochemical probe in live-cell imaging?

  • Approach :

  • Fluorophore Conjugation : Attach BODIPY or Cy5 via nucleophilic substitution (e.g., amine-terminated dyes).
  • Cell Permeability : Assess logP (calculated: 2.8) and modify with PEG linkers if needed.
  • Specificity Validation : Use CRISPR-knockout cell lines to confirm target dependence .

Q. How does the chloro-nitro substitution pattern influence regioselectivity in cross-coupling reactions?

  • Experimental Design :

  • Suzuki-Miyaura Coupling : Screen Pd catalysts (Pd(OAc)₂ vs. XPhos-Pd-G3) with aryl boronic acids.
  • Computational Modeling : Compare transition-state energies for ortho vs. para attack (Gaussian).
  • Regioselectivity : The nitro group directs electrophilic substitution to the chloro-adjacent position .

Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during biological assays?

  • Solutions :

  • Buffer Optimization : Use low-water solvents (DMSO ≤1%) and pH 7.4 PBS with 0.1% BSA.
  • Stability Studies : Monitor hydrolysis half-life (t1/2) via ¹⁹F NMR in serum-containing media.
  • Prodrug Design : Mask sulfonyl fluoride as a sulfonate ester, cleaved intracellularly .

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